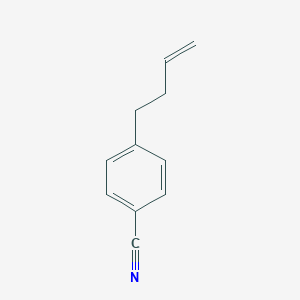

4-(4-Cyanophenyl)-1-butene

Übersicht

Beschreibung

4-(4-Cyanophenyl)-1-butene is an organic compound that features a benzonitrile group substituted with a butenyl group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(4-Cyanophenyl)-1-butene can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-butenyl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Cyanophenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The butenyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(3-Carboxypropyl)benzonitrile.

Reduction: 4-(3-Butenyl)benzylamine.

Substitution: 4-(3-Butenyl)-2-bromobenzonitrile.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Intermediate in Synthesis

4-(4-Cyanophenyl)-1-butene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unsaturated alkene configuration allows it to participate in various chemical reactions, including:

- Wittig Reaction : This reaction involves the formation of alkenes from aldehydes or ketones using phosphonium ylides. This compound can be synthesized through this method, facilitating the production of other derivatives.

- Suzuki-Miyaura Coupling : This reaction forms carbon-carbon bonds between boronic acids and halogenated compounds, making it an efficient method for synthesizing substituted derivatives of this compound.

Medicinal Chemistry

Drug Development

The compound has garnered interest in pharmaceutical research, particularly for its potential as a precursor for biologically active molecules. Studies indicate that derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, which can lead to therapeutic effects against various diseases .

- Anti-HIV Activity : Some derivatives have been investigated for their ability to inhibit HIV-1 reverse transcriptase, contributing to the development of non-nucleoside inhibitors as part of combination therapies for HIV infection .

Materials Science

Organic Electronics and Photonics

Due to its electronic properties influenced by the cyano group, this compound is also explored in materials science:

- Liquid Crystals : The compound's unique structure makes it suitable for applications in liquid crystal displays (LCDs) and other optoelectronic devices. Its derivatives can be tailored for specific optical properties that enhance device performance .

- Dye-Sensitized Solar Cells : Research indicates that compounds similar to this compound can be used as sensitizers in dye-sensitized solar cells (DSSCs), improving energy conversion efficiency .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(4-Cyanophenyl)-1-butene depends on the specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In materials science, it contributes to the properties of the resulting polymers or materials. The molecular targets and pathways involved vary based on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Aminophenyl)benzonitrile: Similar structure but with an amino group instead of a butenyl group.

4-(3-Bromophenyl)benzonitrile: Similar structure but with a bromine atom instead of a butenyl group.

4-(3-Methylphenyl)benzonitrile: Similar structure but with a methyl group instead of a butenyl group.

Uniqueness

4-(4-Cyanophenyl)-1-butene is unique due to the presence of the butenyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and materials science, offering distinct advantages over similar compounds .

Biologische Aktivität

4-(4-Cyanophenyl)-1-butene is an organic compound characterized by a butene chain linked to a para-cyanophenyl group. Its molecular formula is C11H11N, with a molecular weight of 171.24 g/mol. This compound's unique structure, particularly the arrangement of functional groups, may lead to distinct chemical reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The structural configuration of this compound is crucial for its biological activity. The para positioning of the cyano group relative to the phenyl ring significantly influences both electronic properties and steric interactions. This can lead to variations in reactivity compared to its structural analogs.

| Property | Value |

|---|---|

| Molecular Formula | C11H11N |

| Molecular Weight | 171.24 g/mol |

| Functional Groups | Cyano, Alkene |

| Structure | Structure |

Potential Biological Effects

While direct studies on this compound are sparse, some analogs suggest possible activities:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The presence of the cyano group may contribute to anti-inflammatory activities by modulating cytokine levels.

- Cytotoxicity : Some studies indicate that structurally related compounds may exhibit cytotoxic effects on cancer cell lines.

Study on Analogous Compounds

Research on compounds structurally similar to this compound has provided insights into potential biological activities:

- Antimicrobial Properties : A study highlighted that cyanophenyl derivatives exhibit significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating that this compound may possess similar properties due to its structural characteristics .

- Cytotoxic Effects : Another investigation focused on related compounds demonstrated cytotoxic effects against MOLT-4 cells, suggesting that this compound could also exhibit similar cytotoxicity .

- Inflammatory Modulation : Research on other cyano-substituted compounds showed their ability to inhibit inflammatory cytokines such as TNF-α and IL-6, hinting at a potential role for this compound in reducing inflammation .

Eigenschaften

IUPAC Name |

4-but-3-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIAOHACTUJSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471600 | |

| Record name | 4-(3-butenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-33-9 | |

| Record name | 4-(3-butenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.